molecular formula C15H23NO2S B230932 1-(2,3,5,6-Tetramethylphenyl)sulfonylpiperidine

1-(2,3,5,6-Tetramethylphenyl)sulfonylpiperidine

Cat. No.: B230932
M. Wt: 281.4 g/mol
InChI Key: DHSCEGXKLZVSEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3,5,6-Tetramethylphenyl)sulfonylpiperidine is an organic compound with the molecular formula C15H23NO2S and a molecular weight of 281.4 g/mol. This compound is characterized by the presence of a sulfone group attached to a piperidine ring, which is further substituted with a tetramethylphenyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulfones typically involves the oxidation of sulfides. Common oxidizing agents include hydrogen peroxide, urea-hydrogen peroxide, and 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-tetrachloride (TAPC) . For 1-(2,3,5,6-Tetramethylphenyl)sulfonylpiperidine, the specific synthetic route would involve the oxidation of the corresponding sulfide precursor under controlled conditions to achieve high yields and purity.

Industrial Production Methods

Industrial production of sulfones often employs scalable and environmentally benign methods. The use of metal-free catalysts and recyclable reagents is preferred to minimize environmental impact. For instance, the oxidation of sulfides using urea-hydrogen peroxide in ethyl acetate is a metal-free and efficient method .

Chemical Reactions Analysis

Types of Reactions

1-(2,3,5,6-Tetramethylphenyl)sulfonylpiperidine undergoes various chemical reactions, including:

    Oxidation: Conversion of sulfides to sulfones using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of sulfones to sulfides under specific conditions.

    Substitution: Nucleophilic substitution reactions where the sulfone group can act as a leaving group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, urea-hydrogen peroxide, TAPC.

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Solvents: Ethyl acetate, dichloromethane, acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the corresponding sulfide precursor yields this compound .

Scientific Research Applications

1-(2,3,5,6-Tetramethylphenyl)sulfonylpiperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the production of high-performance materials and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2,3,5,6-Tetramethylphenyl)sulfonylpiperidine involves its interaction with specific molecular targets and pathways. The sulfone group can participate in various biochemical reactions, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Dimethyl sulfone (DMS): A simpler sulfone with similar oxidation properties.

    Ethyl methyl sulfone (EMS): Another sulfone with comparable chemical reactivity.

    3-Methyl sulfolane (MSL): A sulfone used in similar applications but with different structural features.

Uniqueness

1-(2,3,5,6-Tetramethylphenyl)sulfonylpiperidine is unique due to its specific substitution pattern and the presence of a piperidine ring, which imparts distinct chemical and biological properties compared to other sulfones .

Properties

Molecular Formula

C15H23NO2S

Molecular Weight

281.4 g/mol

IUPAC Name

1-(2,3,5,6-tetramethylphenyl)sulfonylpiperidine

InChI

InChI=1S/C15H23NO2S/c1-11-10-12(2)14(4)15(13(11)3)19(17,18)16-8-6-5-7-9-16/h10H,5-9H2,1-4H3

InChI Key

DHSCEGXKLZVSEC-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCCCC2)C)C

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCCCC2)C)C

Origin of Product

United States

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